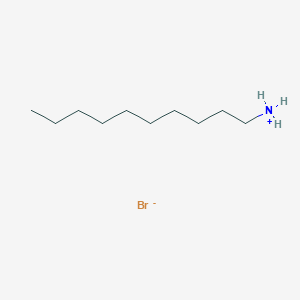
rac Efavirenz-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is known for its effectiveness in suppressing viral replication and is a key component of antiretroviral therapy (ART) regimens . Efavirenz has been studied extensively for its pharmacokinetics, its binding to HIV-1 reverse transcriptase, and its impact on patient health outcomes, including lipid profiles and neuropsychiatric side effects .
Synthesis Analysis
The synthesis of rac-Efavirenz
Scientific Research Applications
Synthesis of Efavirenz
A concise flow synthesis of Efavirenz, crucial for HIV treatment, showcases a novel, semi-continuous process yielding rac-Efavirenz with an overall 45% yield. This method leverages efficient copper-catalyzed formation of an aryl isocyanate and subsequent intramolecular cyclization, representing the shortest synthesis of this life-saving drug to date (Correia et al., 2015).
Pharmacological Studies
Research has identified the hydroxylation position, rather than chirality, as a determinant for how Efavirenz metabolites interact with CYP46A1, a major cholesterol hydroxylating enzyme in the brain. This study provides insights into allosteric activation by Efavirenz metabolites, offering potential directions for developing more potent CYP46A1 activators (Mast et al., 2022).
Method Development for Analyzing Efavirenz
The development of a thermosensitive vaginal gel containing raltegravir+efavirenz loaded nanoparticles for HIV prophylaxis illustrates an innovative approach to drug delivery. This research underscores the potential of antiretroviral nanoparticle-embedded gels for long-term vaginal pre-exposure prophylaxis against heterosexual HIV-1 transmission, showcasing a novel application for rac Efavirenz-d5 in drug formulation and delivery studies (Date et al., 2012).
Mechanism of Action
Target of Action
Rac Efavirenz-d5, also known as Efavirenz-d5, is a labeled non-nucleoside HIV-1 RT (HIV-1 reverse transcriptase) inhibitor . The primary target of this compound is the HIV-1 reverse transcriptase, an enzyme that plays a crucial role in the life cycle of the HIV virus .
Mode of Action
Efavirenz-d5 works by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase . This inhibition prevents the virus from replicating its genetic material, thereby stopping the proliferation of the virus within the host .
Biochemical Pathways
It has been observed that the primary metabolite of efavirenz, 8-hydroxy-efavirenz, stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This suggests that Efavirenz-d5 may have an impact on cellular metabolism, specifically the glycolytic pathway .
Pharmacokinetics
The pharmacokinetics of Efavirenz-d5 are complex and can be influenced by several factors, including genetic polymorphisms . A mechanistic population pharmacokinetic model developed using pooled data from women included in seven studies predicted total and free Efavirenz exposure for both pregnant and non-pregnant women . More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of efavirenz-d5 and their impact on bioavailability .
Result of Action
The primary result of Efavirenz-d5’s action is the inhibition of HIV-1 reverse transcriptase, which leads to a decrease in viral replication and thus helps in the treatment of HIV infection . Additionally, some studies suggest that Efavirenz and its metabolites may have potential anti-cancer properties .
Safety and Hazards
Rac Efavirenz-d5 is classified as hazardous to the aquatic environment, acute hazard (Category 1) . It’s very toxic to aquatic life . In case of skin contact, wash affected area with soap and water . If inhaled, move person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting unless advised to do so by a physician or Poison Control Center .
properties
IUPAC Name |
(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-XWJABCKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649378 |
Source


|
| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1132642-95-5 |
Source


|
| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why was Efavirenz-d5 chosen as an internal standard for this specific method?
A1: The research article focuses on developing a fast and sensitive method for quantifying various antiretroviral analytes in plasma using liquid chromatography coupled with tandem mass spectrometry []. While the article doesn't explicitly state the reason for choosing Efavirenz-d5, its use as an internal standard is likely due to its structural similarity to Efavirenz, one of the target analytes.
Q2: How does the use of Efavirenz-d5 contribute to the validation of the analytical method described in the paper?
A2: The article emphasizes the successful validation of the method, achieving good accuracy and precision for Efavirenz and other analytes []. This success can be partially attributed to the use of Efavirenz-d5. Here's how:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



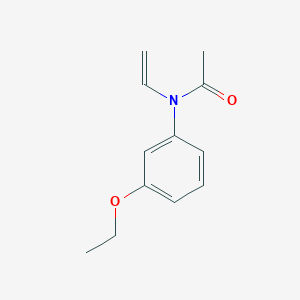

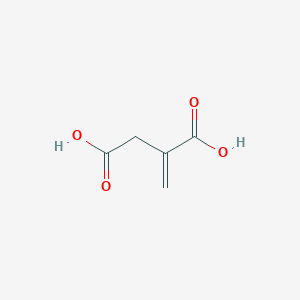
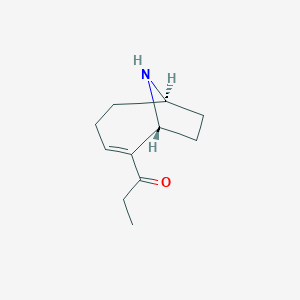

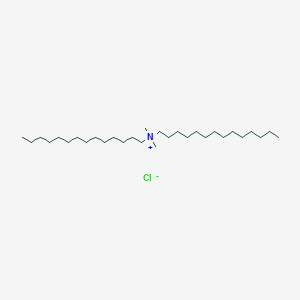
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)

